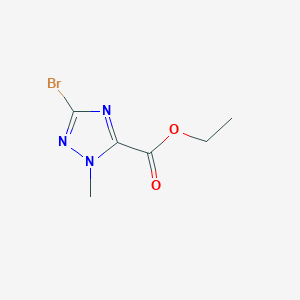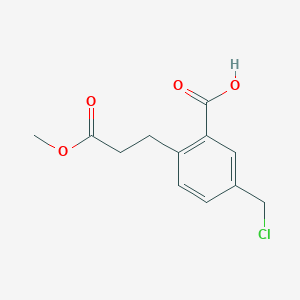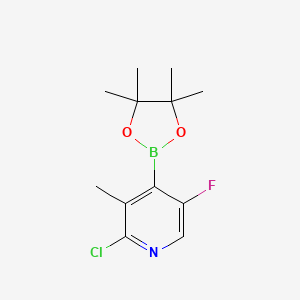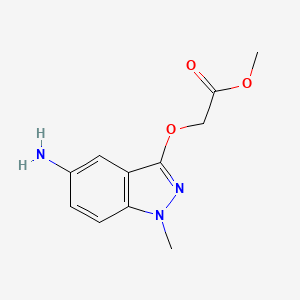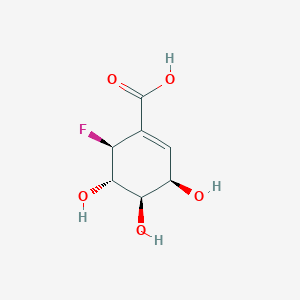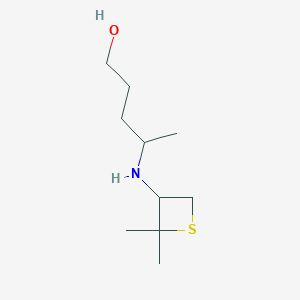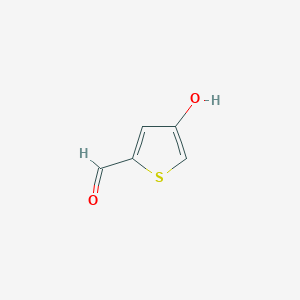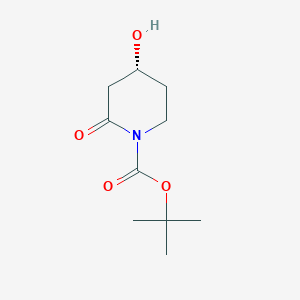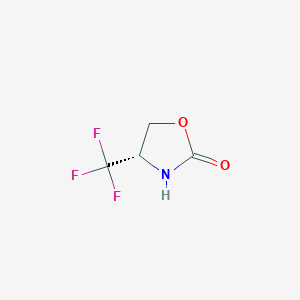![molecular formula C7H6IN3S B13025447 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13025447.png)
7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by the presence of an iodine atom at the 7th position and a methylsulfanyl group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the N-amination of methyl pyrrole-2-carboxylate followed by cyclization and iodination. The reaction conditions typically involve the use of chloramine as an aminating agent and subsequent treatment with iodine or N-iodosuccinimide .
Industrial Production Methods: Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. For instance, a two-vessel-operated process can be employed, where the triazine moiety is assembled from pyrrole and other commodity chemicals. This process has been optimized to achieve an overall yield of 55% .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Cyclization Reactions: Cyclization can be achieved using strong bases or acidic conditions.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the reagent used.
Oxidation Products: Sulfoxides and sulfones.
Cyclization Products: Complex heterocyclic compounds.
Applications De Recherche Scientifique
7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of antiviral drugs such as remdesivir.
Biological Research: The compound is used in studying various biological pathways and molecular targets, including EGFR and VEGFR-2 inhibitors.
Industrial Applications: It is utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cellular proliferation and induction of apoptosis in cancer cells . The compound’s derivatives also exhibit antiviral activity by inhibiting viral RNA-dependent RNA polymerase .
Comparaison Avec Des Composés Similaires
- 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
- 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine
- 2-Arylaminopyrrolo[2,1-f][1,2,4]triazine
Comparison: 7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of the iodine atom, which can be easily substituted to create a variety of derivatives. This makes it a versatile intermediate in synthetic chemistry. Compared to its brominated counterpart, the iodinated compound often exhibits higher reactivity in substitution reactions .
Propriétés
Formule moléculaire |
C7H6IN3S |
|---|---|
Poids moléculaire |
291.11 g/mol |
Nom IUPAC |
7-iodo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H6IN3S/c1-12-7-9-4-5-2-3-6(8)11(5)10-7/h2-4H,1H3 |
Clé InChI |
XCXLSYDXLMCDID-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN2C(=CC=C2I)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


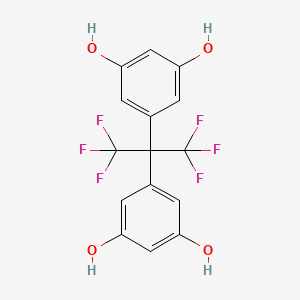
![6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B13025374.png)

